Lipophilicity (XLogP) Modulation: 1-(2-Azidoethyl)adamantane vs. 2-Azidoadamantane
Introducing a flexible two-carbon spacer between the adamantane core and the azide group in 1-(2-azidoethyl)adamantane lowers the calculated lipophilicity compared to a direct bridgehead azide. The XLogP for 2-azidoadamantane is reported as 3.5, whereas the target compound has a calculated XLogP of 3.3 [1]. This difference of 0.2 log units indicates a measurable shift in hydrophobicity, which can be a critical factor in optimizing the partition coefficient for biological assays or chromatographic separations.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.3 |
| Comparator Or Baseline | 2-azidoadamantane (XLogP = 3.5) |
| Quantified Difference | Decrease of 0.2 log units |
| Conditions | Calculated property; XLogP3-AA model for comparator, XLogP2.1 model for target. |
Why This Matters
For procurement, this quantifies the exact physicochemical trade-off of using the ethyl spacer, enabling rational selection for applications where lower logP is desired without altering the core adamantane structure.
- [1] ChemDB, University of California, Irvine. Chemical Details for 1-(2-Azidoethyl)adamantane. XLogP: 3.3. Available from: https://cdb.ics.uci.edu/cgibin/ChemicalDetailWeb.py?chemical_id=5246907 View Source
